6-Chloro-1-benzofuran-7-carbaldehyde
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Overview
Description
6-Chloro-1-benzofuran-7-carbaldehyde is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular formula of 6-Chloro-1-benzofuran-7-carbaldehyde is C9H5ClO2. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-1-benzofuran-7-carbaldehyde is 180.59 g/mol. More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activity . They have been utilized as anticancer agents, making them potential natural drug lead compounds .
Antibacterial Activity
Benzofuran derivatives have been used in the fight against bacterial strain-caused infection . They have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Anti-Oxidative Activity
Benzofuran compounds have demonstrated strong anti-oxidative activities . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Ulcer Activity
Furan-containing compounds, including benzofuran derivatives, have shown anti-ulcer activity . This suggests potential applications in the treatment of gastric ulcers .
Diuretic Activity
Furan derivatives have been found to have diuretic properties . This could make them useful in the treatment of conditions like hypertension and edema .
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, to which 6-chloro-1-benzofuran-7-carbaldehyde belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 6-Chloro-1-benzofuran-7-carbaldehyde may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that 6-Chloro-1-benzofuran-7-carbaldehyde may also have similar effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that 6-Chloro-1-benzofuran-7-carbaldehyde affects multiple pathways. These could potentially include pathways related to cell growth, oxidative stress, and viral replication, among others.
Pharmacokinetics
The compound’s molecular weight (18059) suggests that it may have favorable bioavailability .
Result of Action
Based on the known activities of benzofuran derivatives, it is possible that 6-chloro-1-benzofuran-7-carbaldehyde could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interactions with its cellular targets and its impact on various biochemical pathways.
properties
IUPAC Name |
6-chloro-1-benzofuran-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLBREHYWLVOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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